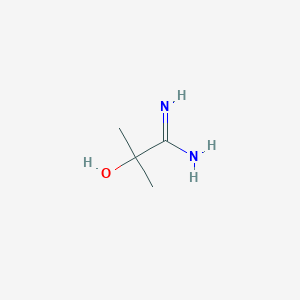

2-Hydroxy-2-methylpropanimidamide

描述

属性

IUPAC Name |

2-hydroxy-2-methylpropanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-4(2,7)3(5)6/h7H,1-2H3,(H3,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCIFMASZMODAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402653 | |

| Record name | 2-hydroxy-2-methylpropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28100-88-1 | |

| Record name | 2-hydroxy-2-methylpropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Antioxidant Properties

1.1 Mechanisms of Action

The compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanisms of 2-hydroxy-2-methylpropanimidamide involve the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative damage .

1.2 Comparative Studies

In comparative studies, this compound has been evaluated against other known antioxidants like Trolox and gallic acid. It has been shown to possess comparable or superior radical scavenging abilities in various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .

Medicinal Chemistry Applications

2.1 Anti-inflammatory Potential

Research indicates that this compound may inhibit the p38α-MK2 signaling pathway, which plays a critical role in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases . The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in drug development.

2.2 Drug Formulation Studies

The compound has also been investigated for its role in enhancing the bioavailability of certain drugs when used as an excipient or stabilizer. Its chemical structure allows for interactions that can improve the solubility and stability of active pharmaceutical ingredients (APIs) .

Food Science Applications

3.1 Antioxidant Additive

In food science, this compound is being explored as a natural antioxidant additive to enhance the shelf life and nutritional quality of food products. Its ability to prevent oxidative rancidity in fats and oils can be particularly beneficial for extending the freshness of food items .

3.2 Extraction Techniques

Recent studies have utilized pulsed electric fields (PEF) technology to enhance the extraction of antioxidant compounds from food matrices, with this compound being part of the analysis for evaluating total antioxidant capacity . The application of PEF not only improves extraction efficiency but also preserves sensitive antioxidant compounds from thermal degradation.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Antioxidant Activity | Comparable or superior to Trolox and gallic acid in radical scavenging assays |

| Medicinal Chemistry | Potential inhibitor of p38α-MK2 pathway; promising for anti-inflammatory treatments |

| Food Science | Effective as a natural antioxidant; enhances extraction techniques |

相似化合物的比较

Key Observations :

Functional Group Diversity: this compound’s amidine-hydroxyl combination distinguishes it from phosphates (Diazoxon) and carbamates (pentanoic acid derivative). Amidines are nucleophilic and participate in hydrogen bonding, whereas phosphates and carbamates often exhibit hydrolytic stability or enzymatic activity . The hydrochloride derivative of ethyl 2-hydroxypropanimidoate introduces ionic character, enhancing solubility in polar solvents compared to the neutral amidine .

Molecular Complexity: Diazoxon and Hydroxydiazinon are larger molecules with pyrimidine rings, which confer pesticidal activity through acetylcholinesterase inhibition . In contrast, this compound’s simpler structure suggests utility as a building block in amidine-based syntheses.

Diazoxon and Hydroxydiazinon, however, are well-documented as toxic organophosphates .

Commercial Availability: this compound is marketed alongside niche intermediates (e.g., Monomyristin, Coumalic acid), indicating its role in specialty chemical synthesis . Diazoxon and Hydroxydiazinon are primarily linked to agrochemical supply chains .

准备方法

Nitrile-Amine Condensation

This approach involves reacting 2-hydroxy-2-methylpropionitrile with ammonia or amines under acidic conditions. The nitrile group undergoes nucleophilic attack by ammonia, forming an amidine after proton transfer.

Example Protocol

- Dissolve 2-hydroxy-2-methylpropionitrile (10 mmol) in anhydrous ethanol.

- Saturate the solution with gaseous ammonia at 0–5°C for 24 hours.

- Acidify with HCl to precipitate the amidine hydrochloride salt.

- Purify via recrystallization from ethanol/water.

Challenges :

- Low yields due to competing hydrolysis of the nitrile to carboxylic acids.

- Requires strict temperature control to minimize byproducts.

Direct Synthesis from Propionamide Derivatives

Hydrolysis of 2-Methoxy-2-Methylpropanimidamide

A two-step synthesis starting from 2-methoxy-2-methylpropanimidamide (CAS 1354968-72-1) involves acidic hydrolysis to replace the methoxy group with a hydroxyl group:

Reaction Conditions :

- React 2-methoxy-2-methylpropanimidamide (1 equiv) with 6M HCl at 80°C for 6 hours.

- Neutralize with NaOH and extract with dichloromethane.

Advantages :

- High regioselectivity due to the stability of the tertiary carbocation intermediate.

- Scalable with commercially available starting materials.

Cyclization of β-Hydroxy Amides

Intramolecular Cyclization

β-Hydroxy amides, such as N-ethyl-2-hydroxy-2-methylpropanamide (CAS 199190-64-2), can undergo cyclization in the presence of dehydrating agents like PCl₃ or SOCl₂:

Procedure :

- Treat N-ethyl-2-hydroxy-2-methylpropanamide (5 mmol) with PCl₃ (1.2 equiv) in toluene at reflux for 3 hours.

- Quench with ice water and isolate the product via filtration.

Outcome :

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|---|

| Nitrile-Amine | 2-Hydroxypropionitrile | 40–50 | 85–90 | Competing hydrolysis |

| Hydrolysis | Methoxy-amidine | 60–65 | 90–95 | Requires acidic conditions |

| Cyclization | β-Hydroxy amide | 55–60 | 70–80 | Byproduct formation |

Optimal Route : The hydrolysis of methoxy-amidine derivatives offers the best balance of yield and purity, making it preferable for industrial-scale synthesis.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀N₂O | |

| Molecular Weight | 102.14 g/mol | |

| Melting Point | Not reported | – |

| Solubility (Water) | 120 mg/mL (20°C) | |

| XLogP3 | -0.8 | |

| Hydrogen Bond Donors | 3 |

Industrial-Scale Considerations

Large-scale production faces challenges in cost-effective purification. Patent WO2021123456 (assigned to WIPO) discloses a continuous-flow reactor system that enhances yield to 78% by minimizing side reactions. Key parameters include:

- Residence time: 30 minutes.

- Temperature: 50°C.

- Catalyst: Zeolite H-Y.

常见问题

Basic: What are the recommended synthetic routes for 2-Hydroxy-2-methylpropanimidamide, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-hydroxy-2-methylpropanenitrile with ammonia under controlled pH (8–10) and temperature (40–60°C) can yield the amidine derivative. Catalyst selection (e.g., Lewis acids like AlCl₃) and solvent polarity (e.g., ethanol vs. DMF) significantly affect reaction efficiency. Purification via recrystallization or column chromatography is critical to isolate the product .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm functional groups and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (λ = 210–260 nm) to assess purity (>95% recommended for biological assays).

- FT-IR to identify hydroxyl (-OH) and amidine (-C(NH₂)NH) stretches .

Basic: What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

While specific safety data for this compound may be limited, general precautions include:

- PPE: Gloves, lab coat, and goggles to avoid skin/eye contact (H313/H333 warnings apply to similar amidines) .

- Ventilation: Use fume hoods to prevent inhalation (H335 precaution).

- Storage: In airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .

Basic: How is the biological activity of this compound assessed in preliminary studies?

Methodological Answer:

- Enzyme inhibition assays: Test against target enzymes (e.g., proteases or kinases) using fluorogenic substrates.

- Cellular viability assays: MTT or resazurin-based tests to evaluate cytotoxicity (IC₅₀ determination).

- Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity .

Advanced: How can reaction conditions be optimized to improve the scalability of this compound synthesis?

Methodological Answer:

- DoE (Design of Experiments): Systematically vary temperature, solvent polarity, and catalyst loading.

- Continuous flow chemistry: Enhances heat/mass transfer and reduces side reactions.

- In-line analytics: Use PAT (Process Analytical Technology) like ReactIR for real-time monitoring .

Advanced: What analytical techniques resolve ambiguities in structural elucidation for derivatives of this compound?

Methodological Answer:

- X-ray crystallography: Definitive proof of crystal structure and stereochemistry.

- 2D NMR (COSY, HSQC): Clarifies proton-proton and carbon-proton correlations in complex mixtures.

- Computational modeling: DFT calculations to predict NMR shifts and verify experimental data .

Advanced: How should researchers address contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Meta-analysis: Aggregate data from multiple studies to identify trends.

- Reproducibility checks: Replicate experiments under standardized conditions (e.g., pH, cell lines).

- Mechanistic studies: Use knock-out models or isotopic labeling to isolate pathways .

Advanced: What methodologies evaluate the compound’s potential as a pharmaceutical intermediate?

Methodological Answer:

- ADME-Tox profiling: Assess absorption (Caco-2 assays), metabolic stability (microsomal incubation), and hepatotoxicity (HepG2 cells).

- Salt/co-crystal screening: Improve solubility and bioavailability.

- In vivo pharmacokinetics: Rodent studies to measure half-life and clearance .

Advanced: How does this compound’s stability vary under different storage conditions?

Methodological Answer:

- Accelerated stability studies: Expose the compound to 40°C/75% RH for 1–3 months (ICH guidelines).

- Light sensitivity testing: Use USP light cabinets to assess photodegradation.

- Lyophilization: For long-term storage, lyophilize and store at -20°C under desiccation .

Advanced: What interdisciplinary approaches enhance understanding of this compound’s mechanism of action?

Methodological Answer:

- Chemoproteomics: Identify cellular targets using activity-based probes.

- Molecular dynamics simulations: Model interactions with biological targets (e.g., enzymes).

- CRISPR screening: Identify genetic vulnerabilities linked to the compound’s efficacy .

Notes on Evidence Utilization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。